Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane
Description
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane (CAS: CID 11275774), also known as 1,2-diethoxy-1,1,2,2-tetramethyldisilane, is an organosilicon compound with the molecular formula C₈H₂₂O₂Si₂ . Its structure consists of a disilane backbone (Si–Si bond) flanked by two ethoxy (–OCH₂CH₃) and four methyl (–CH₃) groups. The SMILES notation is CCOSi(C)Si(C)OCC, highlighting its symmetrical ethoxy-dimethyl substitution pattern .
Properties
IUPAC Name |
ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O2Si2/c1-7-11-13(3,4)9-10-14(5,6)12-8-2/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPXIVAOXRNIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CC[Si](C)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides (e.g., HCl) or amines (e.g., NH3) are employed under controlled conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane involves its ability to form stable bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces or within biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues
a) Diethoxydimethylsilane (CAS 78-62-6)
- Molecular Formula : C₆H₁₆O₂Si
- Structure: Monomeric silane with two ethoxy and two methyl groups attached to a single silicon atom.
- Reactivity: Hydrolyzes to form silanols, serving as a precursor for silicone resins and coatings .
- Applications : Widely used in industrial silicone production due to its simplicity and cost-effectiveness .
- Key Difference : Lacks the Si–Si bond and disilane structure of Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane, resulting in lower molecular weight (162.3 g/mol vs. 206.5 g/mol) and distinct polymerization pathways .
b) Chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane
- Molecular Formula : C₆H₁₆Cl₂Si₂
- Structure : Disilane analogue with chlorine substituents instead of ethoxy groups.
- Reactivity : Chlorine atoms increase electrophilicity, making it reactive toward nucleophiles (e.g., water, alcohols). Used as a precursor for functionalized silicones .
- Key Difference : Higher toxicity and regulatory scrutiny compared to ethoxy-substituted derivatives due to hazardous chlorine content .
c) Hexamethyldisiloxane (CAS 107-46-0)
- Molecular Formula : C₆H₁₈OSi₂
- Structure : Disiloxane (Si–O–Si) backbone with six methyl groups.
- Applications: Common silicone fluid in lubricants and hydraulic fluids. Non-reactive under standard conditions due to stable Si–O bonds .
- Key Difference : Si–O bonds confer greater thermal and chemical stability compared to this compound’s Si–Si bonds, which are more prone to cleavage .
Comparative Data Table
Biological Activity
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane (CAS No. 18001-80-4) is a silane compound that has garnered interest in various fields, particularly in chemistry and biology. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential applications, drawing from diverse scientific sources.
- Molecular Weight : 234.48 g/mol
- InChI Key : UAPXIVAOXRNIFF-UHFFFAOYSA-N
The compound is characterized by its unique silane structure, which includes two ethoxy groups that enhance its reactivity and stability in biological systems.
Synthetic Routes
This compound is typically synthesized through the reaction of dimethylchlorosilane with ethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an ethoxy group. The conditions generally involve refluxing the reactants under an inert atmosphere to prevent moisture interference.
Industrial Production
For industrial applications, the synthesis is optimized for higher yields and purity, often involving continuous feeding of reactants into a reactor with controlled temperature and pressure.
The biological activity of this compound is primarily attributed to its ability to form stable bonds with various substrates. The hydrolysis of ethoxy groups can lead to the formation of silanols, which can condense to create siloxane bonds. These reactions are facilitated by catalysts or specific reaction conditions, enabling interactions with hydroxyl groups on surfaces or within biological systems.
Applications in Biological Research
Case Studies and Research Findings
Several studies have explored the biological implications of silanes and their derivatives:
- Cytotoxicity Studies : A study examining various silane compounds found that modifications could lead to significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .
- Inhibition Studies : Research into similar silane compounds indicates that they can inhibit key enzymes involved in cancer progression, although direct studies on this compound are still needed for conclusive evidence .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Trimethylethoxysilane | _3SiOEt | Simpler structure | Limited biological data |
| Triethoxysilane | _3Si | More ethoxy groups | Moderate reactivity |
| Dimethylethoxysilane | _2SiOEt | Less sterically hindered | Potentially lower stability |
This compound stands out due to its specific structure that balances reactivity and stability, making it suitable for a wider range of applications compared to simpler silanes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane, and what experimental conditions are critical for minimizing side reactions?
- Methodological Answer : The compound can be synthesized via silylation reactions involving diethoxy-dimethylsilane precursors. Key steps include refluxing in acetone with NaI to promote nucleophilic substitution (e.g., replacing halogen or hydroxyl groups with ethoxy-silyl moieties) . Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the silane groups and controlling reaction time to avoid over-functionalization. Purification via fractional distillation or column chromatography is recommended to isolate the product from byproducts like unreacted siloxanes .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential. For example:
- ¹H NMR : Peaks at δ 0.1–0.3 ppm correspond to Si–CH₃ groups, while δ 1.1–1.4 ppm and δ 3.6–3.8 ppm indicate ethoxy (–OCH₂CH₃) protons .
- ²⁹Si NMR : Signals near δ –10 to –20 ppm confirm the presence of dimethylsilyl and ethoxysilyl groups .
Mass spectrometry (MS) with ESI or EI ionization can validate the molecular ion peak at m/z 222.4 (C₈H₂₂O₂Si₂) .
Q. What are the primary reactivity patterns of this compound in cross-coupling or functionalization reactions?
- Methodological Answer : The ethoxysilyl groups act as electrophilic sites, enabling reactions with nucleophiles (e.g., Grignard reagents or alcohols). For instance:
- Hydrolysis under acidic conditions yields silanols, which can condense to form siloxane networks .
- Reaction with chlorinating agents (e.g., SOCl₂) replaces ethoxy groups with Cl, facilitating further derivatization .
Kinetic studies should monitor reaction progress via FT-IR (Si–O–Si stretching at 1000–1100 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (DFT/MD) predict the hydrolysis kinetics and stability of this compound in aqueous environments?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states during hydrolysis. Key parameters:
- Activation energy barriers for Si–O bond cleavage in ethoxy groups.
- Solvent effects (e.g., water polarity) on reaction pathways .
Molecular Dynamics (MD) simulations can predict aggregation behavior in solution, correlating with experimental Dynamic Light Scattering (DLS) data .
Q. What strategies resolve contradictions in reported catalytic activities of this compound in silicone polymer synthesis?
- Methodological Answer : Discrepancies may arise from differences in:
- Catalyst loading : Optimal ratios (e.g., 0.5–1.0 mol% Pt catalysts) minimize side reactions like premature crosslinking .
- Temperature control : Excessive heat (>100°C) accelerates undesired cyclization.
Validate reproducibility using Differential Scanning Calorimetry (DSC) to monitor exothermic peaks during polymerization .
Q. How does steric hindrance from dimethylsilyl groups influence the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer : Steric effects from –Si(CH₃)₂ groups direct reactions to less hindered ethoxy sites. For example:
- In hydrosilylation, bulky substituents favor anti-Markovnikov addition to alkenes .
- Competitive experiments with substituted alkenes (e.g., styrene vs. 1-hexene) can quantify selectivity via GC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
